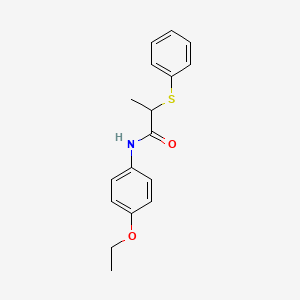
N-(4-ethoxyphenyl)-2-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(phenylthio)propanamide, also known as EPPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EPPA belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) attached to an amino group (NH2). EPPA has a molecular formula of C17H19NO2S and a molecular weight of 305.4 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2-(phenylthio)propanamide is not fully understood. However, it has been proposed that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs leads to the accumulation of acetylated histones, which alters the chromatin structure and results in the activation of pro-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of HDACs, which play a critical role in the regulation of gene expression. Furthermore, this compound has been reported to exhibit antifungal and antibacterial activity against several pathogenic microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-ethoxyphenyl)-2-(phenylthio)propanamide in lab experiments is its broad-spectrum anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer agents. Another advantage of using this compound is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-ethoxyphenyl)-2-(phenylthio)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound in more detail to gain a better understanding of its anticancer activity. Furthermore, the potential use of this compound as a chiral auxiliary in asymmetric synthesis could be explored further. Overall, the research on this compound has the potential to lead to the development of new and effective anticancer agents and other therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-(phenylthio)propanamide involves the reaction of 4-ethoxyaniline and phenylthiocyanate in the presence of triethylamine as a catalyst. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with 2-bromo-1-phenylpropan-1-one to yield this compound. The synthesis of this compound has been reported in the literature, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to have antifungal and antibacterial activity against several pathogenic microorganisms. Furthermore, this compound has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-3-20-15-11-9-14(10-12-15)18-17(19)13(2)21-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVMGWSBVIIYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

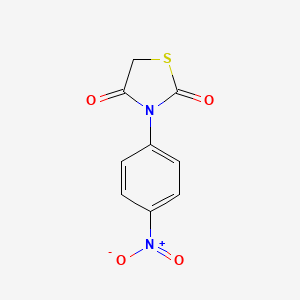
![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)

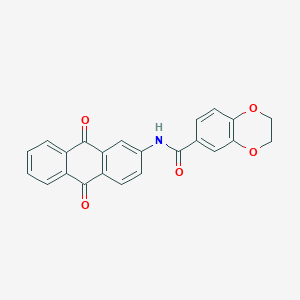
![1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4971958.png)
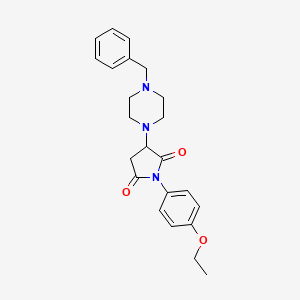
![5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971985.png)
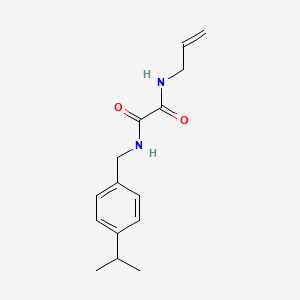
![4,4'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4971994.png)
![N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)
![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)
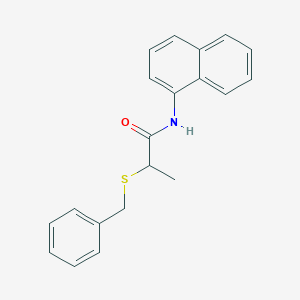
![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)